molecular formula C9H16ClNS B1371999 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 1193390-55-4

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Cat. No.: B1371999
CAS No.: 1193390-55-4
M. Wt: 205.75 g/mol
InChI Key: IVQRZFOWUMMFGX-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . The integration of the thiophene heterocycle, a privileged structure in pharmaceuticals, with a substituted amine backbone provides a key template for constructing novel compound libraries . Researchers utilize this core structure to explore structure-activity relationships (SAR), particularly in the development of new bioactive molecules. Its molecular framework is of significant interest for synthesizing and evaluating novel compounds for various pharmacological activities, as evidenced by research on structurally related thiophene-containing Mannich base derivatives, which have shown promise in pre-clinical investigations . This compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRZFOWUMMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-55-4
Record name 2-Thiophenemethanamine, α-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-(thiophen-2-yl)butan-1-one with an amine source under acidic conditions to form the amine hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Reductive Coupling and Hydrogenation

The compound participates in asymmetric reductive coupling reactions, particularly under catalytic hydrogenation conditions. For example, reductive coupling with aromatic aldehydes and nitrones using Ru(bpy)₃(PF₆)₂ as a photocatalyst and Sc(OTf)₃ as a Lewis acid yields hydroxyl amino alcohols with high stereoselectivity (up to 94% ee) . Subsequent hydrogenolysis with Pd/C in aqueous HCl converts these intermediates into secondary amines .

Table 1: Catalytic reductive coupling conditions

Reagents/CatalystsConditionsProductsYieldee (%)Source
Ru(bpy)₃(PF₆)₂, Sc(OTf)₃Visible light, RTHydroxy amino alcohols70–90%94
Pd/C, H₂ (1 atm)HCl (aq.), RTMethamphetamine analogs95%

Nucleophilic Substitution

The primary amine group undergoes nucleophilic substitution with acyl chlorides. For instance, reactions with pivaloyl chloride (Me₃CCOCl) in the presence of bases like Na₂CO₃ produce N-pivaloyl derivatives (e.g., N-(1-(thiophen-2-yl)cyclopropyl)pivalamide) with yields up to 87% .

Key reaction:
C H ClNS+Me CCOClNa2CO3N pivaloyl derivative+HCl\text{C H ClNS}+\text{Me CCOCl}\xrightarrow{\text{Na}_2\text{CO}_3}\text{N pivaloyl derivative}+\text{HCl}

Oxidation and Functionalization

Oxidation of the thiophene ring is facilitated by agents like KMnO₄ or H₂O₂/AcOH. For example:

  • Baeyer-Villiger oxidation converts γ-nitro ketones to γ-nitro esters using H₂O₂ in acetic acid (82% yield) .

  • Epoxidation of thiophene derivatives using mCPBA (meta-chloroperbenzoic acid) forms epoxides, which are intermediates for further functionalization .

Table 2: Oxidation pathways

Oxidizing AgentSubstrateProductYieldApplicationSource
KMnO₄Amine intermediatesKetones70%Antidepressant synthesis
H₂O₂/AcOHγ-Nitro ketonesγ-Nitro esters82%Rolipram synthesis

Cross-Coupling Reactions

The thiophene moiety enables palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dichlorophenyl boronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives with >95% efficiency .

Example:
Thiophene Br+Ar B OH 2Pd PPh3 4Thiophene Ar\text{Thiophene Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Thiophene Ar}

Silylation and Protection

Silylation of the amine group using TMSCl (trimethylsilyl chloride) in DMF or dichloromethane protects the amine during multi-step syntheses. This is critical for preventing unwanted side reactions in catalytic cycles .

Conditions:

  • TMSCl (1.2 equiv), Et₃N (1.5 equiv), RT, 12 h .

Biological Activity-Driven Modifications

The compound’s interaction with neurotransmitter systems has spurred derivatization efforts:

  • Dopamine receptor modulation : Introducing chloro or methoxy groups on the phenyl ring enhances binding affinity (EC₅₀ values: 0.16–0.40 μM) .

  • Antimicrobial activity : Halogenation (e.g., Cl, Br) at specific positions improves efficacy against Gram-positive bacteria .

Table 3: Structure-activity relationships

ModificationBiological TargetEffectEC₅₀/IC₅₀Source
4-Cl substitutionREV-ERBαAgonist0.20 μM
3-CF₃ substitutionDopamine receptorsPartial agonist0.40 μM

Stability and Degradation

The hydrochloride salt form enhances aqueous solubility but is sensitive to pH extremes:

  • Acidic conditions : Deprotonation at pH < 3 releases freebase amine.

  • Basic conditions : Precipitation occurs at pH > 10, limiting reactivity in alkaline media .

Scientific Research Applications

Organic Synthesis

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be used in various chemical reactions, including:

  • Alkylation Reactions : Acting as a precursor for synthesizing other compounds.
  • Substitution Reactions : Participating in reactions where functional groups are exchanged, leading to diverse derivatives.

Biological Research

The compound has been investigated for its potential effects on neurotransmitter systems, particularly dopamine receptors. Research indicates that it may influence dopaminergic pathways, which are crucial for regulating reward, motivation, and motor control. This interaction suggests possible implications for behavioral changes and physiological responses .

Potential Biological Effects:

  • Dopaminergic Activity : Studies focus on how this compound affects dopamine release and signal transduction pathways.
  • Neuropharmacological Implications : Its ability to modify neuronal activity could provide insights into treatments for neurological disorders .

Case Studies and Research Findings

Several studies have examined the interactions of this compound with biological systems:

  • Neurotransmitter Interaction Studies :
    • Research has shown that this compound can modulate neurotransmitter release, particularly dopamine, suggesting its potential use in developing treatments for conditions like depression or Parkinson's disease .
  • Behavioral Impact Studies :
    • Animal model studies have indicated that administration of this compound can lead to significant changes in behavior, particularly in tasks assessing motivation and reward-seeking behavior .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and amine group may play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Aromatic Amines

(a) 3-Methyl-1-phenylbutan-1-amine hydrochloride
  • Structure : Replaces thiophene with a benzene ring.
  • Molecular Formula : C₁₁H₁₆ClN (molar mass: 197.70 g/mol ).
  • Key Differences :
    • The absence of sulfur in the aromatic ring reduces π-π stacking interactions and alters metabolic stability.
    • Benzene derivatives generally exhibit higher lipophilicity compared to thiophene analogs, affecting bioavailability .
(b) 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride
  • Structure : Pyridine ring replaces thiophene.
  • Molecular Formula : C₁₀H₁₈Cl₂N₂ (molar mass: 237.17 g/mol ).
  • Key Differences: Pyridine introduces basicity (pKa ~5) due to the nitrogen atom, enhancing water solubility.

Thiophene-Containing Analogs

(a) 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride
  • Structure : Ketone group replaces the amine at position 1.
  • Molecular Formula: C₈H₁₂ClNOS (molar mass: 205.70 g/mol).
  • Key Differences: The ketone group reduces basicity and alters reactivity (e.g., susceptibility to nucleophilic attack). Potential for Schiff base formation, unlike the primary amine in the target compound .
(b) 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
  • Structure : Thiophene replaced by a 3,5-dimethylphenyl group.
  • Molecular Formula : C₁₃H₂₀ClN (molar mass: 225.76 g/mol ).
  • Lower sulfur content may reduce interactions with metalloenzymes .

Functional Group Variations

(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Structure : Ester and tertiary amine groups present.
  • Molecular Formula: C₈H₁₈ClNO₂ (molar mass: 195.69 g/mol).
  • Key Differences :
    • Ester functionality increases hydrolytic instability under acidic/basic conditions.
    • Tertiary amine reduces hydrogen-bonding capacity compared to secondary amines .

Physicochemical and Pharmacological Properties

Compound LogP Water Solubility Melting Point Applications
3-Methyl-1-(thiophen-2-yl)butan-1-amine HCl ~2.1 Moderate Not reported Neurological research
3-Methyl-1-phenylbutan-1-amine HCl ~2.8 Low 150–155°C Intermediate for antidepressants
3-Amino-1-(thiophen-2-yl)butan-1-one HCl ~1.5 High Not reported Precursor for heterocyclic synthesis

Biological Activity

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆ClNS
  • Molecular Weight : 205.75 g/mol
  • Structural Features : The compound includes a butanamine backbone with a methyl group at the third position and a thiophene ring at the first position, which contributes to its unique properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems, particularly dopamine receptors. Similar compounds have been shown to influence dopaminergic pathways, which are crucial for regulating reward, motivation, and motor control . The compound's ability to affect neuronal activity suggests possible implications for behavioral changes and physiological responses.

Interaction with Dopamine Receptors

Research indicates that this compound may interact with dopamine receptors, leading to alterations in neurotransmitter release and neuronal activity. This interaction can influence various biochemical pathways involved in mood regulation and motor control.

Influence on Signal Transduction

The compound's interaction with biological macromolecules may involve hydrogen bonding and ionic interactions due to the presence of the amine group. These interactions could lead to changes in signal transduction pathways, affecting overall cellular responses.

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Additionally, there are indications of anticancer activity, although detailed studies are required to elucidate these effects fully .

Study Focus Findings
Study 1Antimicrobial ActivityInvestigated potential antimicrobial effects; results pending further validation.
Study 2Anticancer ActivitySuggested anticancer properties; requires more comprehensive studies.
Study 3Neurotransmitter InteractionFound potential interactions with dopamine receptors influencing neuronal activity.

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of similar compounds has provided insights into how modifications to the molecular structure of thiophene derivatives can enhance biological activity. These studies emphasize the importance of specific functional groups in determining the efficacy of such compounds against various biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves reductive amination of 3-methylbutyraldehyde with thiophen-2-ylmethylamine, followed by HCl salt formation. For example, analogous protocols for boronate-containing amines (e.g., (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride) utilize sodium cyanoborohydride in methanol under reflux (6–8 hours, 70°C), achieving yields of 65–75% after recrystallization from ethanol/ether . Key optimizations include maintaining pH 4–5 with acetic acid and using a 1.5:1 molar ratio of aldehyde to amine.

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 7.2–7.4 ppm, multiplet) and methyl groups (δ 1.0–1.2 ppm, doublet) .
  • FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–S bonding (670–710 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement, resolving potential chloride ion disorder via PART instructions (e.g., as demonstrated for 1-methylcyclohex-3-en-1-amine hydrochloride, CAS 22189-76-0) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in amber glass vials under nitrogen at –20°C to prevent oxidation of the thiophene moiety. For handling, use PPE (gloves, goggles) and avoid exposure to moisture, as hygroscopic degradation can occur within 48 hours at 25°C/60% RH . Spills should be neutralized with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodology : Solubility discrepancies often arise from polymorphic forms. For example, in a study of (R)-1-(o-Tolyl)butan-1-amine hydrochloride (CAS 698378-41-5), Form I (needle crystals) showed 12 mg/mL solubility in water, while Form II (platelets) had <2 mg/mL . Characterize polymorphs via differential scanning calorimetry (DSC) and hot-stage microscopy. Optimize recrystallization using ethanol/water (4:1) to isolate the desired form .

Q. What strategies resolve ambiguities in enantiomeric excess (ee) measurements during asymmetric synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10, 1.0 mL/min) to achieve α = 1.28 .
  • Circular Dichroism (CD) : Compare the CD spectrum (e.g., negative Cotton effect at 230 nm for the S-enantiomer) with reference standards .
  • X-ray Diffraction : Single-crystal analysis with SHELXT provides definitive configuration, as applied to resolve conflicting polarimetric data in (R)-1-(3-chloro-4-methylphenyl)ethanamine hydrochloride .

Q. How can computational modeling predict biological activity against neurological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian 16 at B3LYP/6-31G* level) against serotonin receptors (5-HT2A PDB: 6WGT). A related thiophene-containing amine, 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride (CAS 953028-76-7), showed a binding energy of –9.2 kcal/mol, correlating with in vitro IC₅₀ values of 120 nM . Validate predictions via radioligand displacement assays .

Q. What experimental designs mitigate byproduct formation during scale-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor imine intermediate formation (peak at 1640 cm⁻¹) and adjust reagent flow rates in real-time .
  • Design of Experiments (DoE) : Optimize temperature (70–90°C), pressure (1–3 bar), and catalyst loading (0.5–2.0 mol% Pd/C) using a Box-Behnken model. For similar amines, this reduced byproducts from 15% to <3% .

Contradiction Analysis & Optimization

Q. How to reconcile conflicting cytotoxicity results in different cell lines?

  • Methodology : Conduct dose-response assays (0.1–100 µM) across multiple lines (e.g., HEK293, SH-SY5Y). For example, a thiophene-derived analog showed IC₅₀ = 8.2 µM in HEK293 vs. 42.5 µM in SH-SY5Y due to differential expression of organic cation transporters (OCTs) . Validate via OCT inhibition studies (e.g., 1 mM corticosterone pretreatment increasing cytotoxicity by 300% in HEK293) .

Q. What methods improve crystallinity for reliable X-ray analysis?

  • Methodology : Use vapor diffusion with tert-butyl methyl ether as anti-solvent. For 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, this produced crystals with R-factor = 0.039 using SHELXL . Annealing crystals at 120°C for 2 hours further reduced mosaicity from 0.8° to 0.3° .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
Reactant of Route 2
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

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